molecular formula C30H46N4O2 B14520425 10-Butyl-3-hexadecylbenzo[g]pteridine-2,4(3H,10H)-dione CAS No. 62507-44-2

10-Butyl-3-hexadecylbenzo[g]pteridine-2,4(3H,10H)-dione

Cat. No.: B14520425
CAS No.: 62507-44-2
M. Wt: 494.7 g/mol
InChI Key: MRZXIYMIVMAQFO-UHFFFAOYSA-N
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Description

10-Butyl-3-hexadecylbenzo[g]pteridine-2,4(3H,10H)-dione: is a complex organic compound belonging to the pteridine family. Pteridines are heterocyclic compounds that play significant roles in biological systems, including as enzyme cofactors and pigments. This specific compound is characterized by its unique structure, which includes a benzo[g]pteridine core substituted with butyl and hexadecyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-Butyl-3-hexadecylbenzo[g]pteridine-2,4(3H,10H)-dione typically involves multi-step organic synthesis. The process begins with the preparation of the pteridine core, which can be synthesized from pyrimidine or pyrazine precursors.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the desired product formation .

Chemical Reactions Analysis

Types of Reactions: 10-Butyl-3-hexadecylbenzo[g]pteridine-2,4(3H,10H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pteridines, quinone derivatives, and reduced forms of the original compound .

Scientific Research Applications

Chemistry: In chemistry, 10-Butyl-3-hexadecylbenzo[g]pteridine-2,4(3H,10H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology: The compound is studied for its potential role as an enzyme cofactor and its interactions with biological macromolecules. It is also investigated for its photochemical properties and potential use in bioimaging .

Medicine: Research in medicine focuses on the compound’s potential as an antimalarial agent and its ability to inhibit specific enzymes involved in disease pathways. Its structural similarity to other biologically active pteridines makes it a candidate for drug development .

Industry: In industry, the compound is explored for its use in the production of dyes, pigments, and other materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 10-Butyl-3-hexadecylbenzo[g]pteridine-2,4(3H,10H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved include enzyme inhibition, receptor binding, and modulation of cellular processes .

Comparison with Similar Compounds

Uniqueness: 10-Butyl-3-hexadecylbenzo[g]pteridine-2,4(3H,10H)-dione is unique due to its long alkyl chains, which impart distinct physical and chemical properties. These substituents influence the compound’s solubility, reactivity, and interactions with biological targets, making it a valuable molecule for various applications .

Properties

CAS No.

62507-44-2

Molecular Formula

C30H46N4O2

Molecular Weight

494.7 g/mol

IUPAC Name

10-butyl-3-hexadecylbenzo[g]pteridine-2,4-dione

InChI

InChI=1S/C30H46N4O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-20-24-34-29(35)27-28(32-30(34)36)33(23-6-4-2)26-22-19-18-21-25(26)31-27/h18-19,21-22H,3-17,20,23-24H2,1-2H3

InChI Key

MRZXIYMIVMAQFO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCN1C(=O)C2=NC3=CC=CC=C3N(C2=NC1=O)CCCC

Origin of Product

United States

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